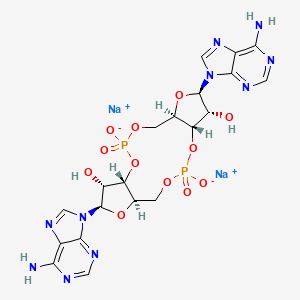

c-di-AMP disodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H22N10Na2O12P2 |

|---|---|

Molecular Weight |

702.4 g/mol |

IUPAC Name |

disodium;(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol |

InChI |

InChI=1S/C20H24N10O12P2.2Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-11(31)13-7(39-19)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)32)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,34)(H,35,36)(H2,21,23,25)(H2,22,24,26);;/q;2*+1/p-2/t7-,8-,11-,12-,13-,14-,19-,20-;;/m1../s1 |

InChI Key |

IXWPEIRAKLMJQW-VEQUCWRQSA-L |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Core: A Technical Guide to Foundational Research on c-di-AMP Disodium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical second messenger in bacteria and a potent modulator of the innate immune system in eukaryotes. Its disodium salt form offers enhanced solubility and stability, making it a valuable tool for research and potential therapeutic development. This in-depth technical guide provides a comprehensive overview of the foundational research on c-di-AMP disodium, covering its synthesis, purification, and analytical characterization. We delve into the intricate signaling pathways it governs in both prokaryotic and eukaryotic cells and present detailed methodologies for key experiments that are fundamental to its study. This whitepaper aims to equip researchers, scientists, and drug development professionals with the core knowledge and practical protocols necessary to advance our understanding and application of this pivotal signaling molecule.

Introduction to this compound

Cyclic di-adenosine monophosphate (c-di-AMP) is a ubiquitous second messenger molecule found in many bacteria, where it plays a crucial role in regulating a wide array of physiological processes.[1][2][3] These include cell wall homeostasis, potassium transport, DNA damage repair, and virulence.[1][3][4] In eukaryotic organisms, c-di-AMP is recognized as a pathogen-associated molecular pattern (PAMP) that activates the innate immune system, primarily through the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.[2][5][6]

The disodium salt of c-di-AMP is often utilized in research due to its improved water solubility and stability compared to the free acid form.[5] This property is particularly advantageous for the preparation of aqueous solutions for in vitro and in vivo experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₂N₁₀Na₂O₁₂P₂ | [7][8] |

| Molecular Weight | 702.38 g/mol | [7][8] |

| Purity | ≥98% (HPLC) | [7][8] |

| Solubility | Soluble to 20 mM in water | [7][8] |

| Storage | Store at -20°C | [7][8] |

| CAS Number | 2734909-87-4 | [7][8] |

Synthesis, Purification, and Analytical Characterization

The availability of high-purity this compound is essential for accurate and reproducible research. Both enzymatic and chemical synthesis methods have been developed.

Enzymatic Synthesis

Enzymatic synthesis is a common method for producing c-di-AMP, utilizing diadenylate cyclase (DAC) enzymes such as DisA.[9] This method offers high specificity and yield.

Experimental Protocol: Enzymatic Synthesis of c-di-AMP

-

Reaction Setup: In a sterile microcentrifuge tube, combine the following components in a total volume of 50 µL:

-

1 µM purified diadenylate cyclase (e.g., DisA from Mycobacterium smegmatis)

-

0.5 mM ATP

-

5 mM MgCl₂

-

Reaction Buffer (50 mM Tris-HCl, 300 mM NaCl, pH 9.4)

-

-

Incubation: Incubate the reaction mixture at 37°C for 4 hours.

-

Reaction Termination: Stop the reaction by adding 10 mM EDTA.

-

Centrifugation: Centrifuge the reaction mixture at 1,530 x g for 30 minutes at 4°C to pellet any precipitate.

-

Supernatant Collection: Carefully collect the supernatant containing the synthesized c-di-AMP for purification.

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purifying and quantifying c-di-AMP. A reverse-phase C18 column is typically used.

Experimental Protocol: HPLC Purification and Analysis of c-di-AMP

-

Instrumentation: Use an HPLC system equipped with a UV detector and a reverse-phase C18 column.

-

Mobile Phases:

-

Buffer A: 100 mM KH₂PO₄, 4 mM tetrabutylammonium hydrogen sulfate, pH 5.9

-

Buffer B: 100% Methanol

-

-

Gradient Elution: Apply a linear gradient from 0% to 50% Buffer B over 30 minutes at a flow rate of 0.7 mL/min.

-

Detection: Monitor the elution profile at 254 nm. The retention time for c-di-AMP is approximately 23.7 minutes under these conditions.

-

Quantification: Generate a standard curve using known concentrations of purified this compound (100-500 µM). Calculate the concentration in the experimental sample by integrating the peak area.

Analytical Characterization

Mass spectrometry is used to confirm the identity and purity of the synthesized c-di-AMP.

Table 2: Analytical Methods for c-di-AMP Characterization

| Method | Purpose | Key Parameters |

| HPLC | Purity assessment and quantification | Reverse-phase C18 column, UV detection at 254 nm |

| Mass Spectrometry (MS) | Identity confirmation and mass determination | Electrospray ionization (ESI) in negative mode |

Signaling Pathways of c-di-AMP

c-di-AMP exerts its biological effects by binding to a variety of receptor proteins and RNA riboswitches, thereby modulating their activity and initiating downstream signaling cascades.

Bacterial Signaling Pathways

In bacteria, c-di-AMP is a central regulator of various cellular processes essential for survival and virulence.

Eukaryotic Innate Immune Signaling (STING Pathway)

In mammalian cells, c-di-AMP produced by intracellular bacteria is a potent activator of the STING pathway, leading to an antiviral and anti-bacterial immune response.

Key Experimental Methodologies

A variety of in vitro and in vivo assays are employed to study the biological functions of c-di-AMP.

Identification of c-di-AMP Binding Proteins

Affinity pull-down assays and the Differential Radial Capillary Action of Ligand Assay (DRaCALA) are powerful techniques for identifying proteins that interact with c-di-AMP.

Experimental Protocol: Affinity Pull-Down Assay

-

Probe Preparation: Use biotinylated c-di-AMP and streptavidin-coated magnetic beads.

-

Cell Lysate Preparation: Prepare a total protein lysate from the bacterial strain of interest.

-

Binding Reaction: Incubate the cell lysate with the biotinylated c-di-AMP-coupled beads for 1-2 hours at 4°C with gentle rotation.

-

Washing: Wash the beads several times with a suitable buffer (e.g., PBS with 0.1% Tween 20) to remove non-specific binders.

-

Elution: Elute the bound proteins using a high-salt buffer or by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by mass spectrometry to identify the c-di-AMP binding proteins.

Experimental Protocol: Differential Radial Capillary Action of Ligand Assay (DRaCALA)

-

Radiolabeling: Synthesize ³²P-labeled c-di-AMP.

-

Protein Expression: Overexpress individual proteins from an ORFeome library in E. coli.

-

Cell Lysate Preparation: Prepare crude cell lysates for each overexpressed protein.

-

Binding Reaction: Mix a small volume of cell lysate with the radiolabeled c-di-AMP.

-

Spotting: Spot the mixture onto a nitrocellulose membrane.

-

Analysis: Free radiolabeled ligand will diffuse radially, while protein-bound ligand will remain in a concentrated spot. Visualize by autoradiography and quantify the signal to determine binding.

Cellular Assays

Cell-based assays are crucial for understanding the physiological effects of c-di-AMP.

Experimental Protocol: Bacterial Growth and Antibiotic Susceptibility Assay

-

Strain Preparation: Use wild-type and mutant bacterial strains with altered c-di-AMP levels (e.g., DAC or PDE knockouts).

-

Culture Conditions: Grow the bacterial strains in appropriate liquid media.

-

Treatment: For susceptibility assays, add varying concentrations of an antibiotic (e.g., a β-lactam) to the cultures.

-

Growth Monitoring: Measure the optical density (OD₆₀₀) of the cultures at regular intervals to monitor bacterial growth.

-

Data Analysis: Plot growth curves and determine the minimum inhibitory concentration (MIC) of the antibiotic for each strain.

Experimental Protocol: STING Activation Assay in Mammalian Cells

-

Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293T or THP-1) that expresses STING.

-

Transfection/Stimulation: Introduce this compound into the cells using a transfection reagent (e.g., Lipofectamine) or by direct addition to the media for permeable cell lines.

-

Incubation: Incubate the cells for a specified period (e.g., 6-24 hours).

-

Analysis of STING Activation:

-

Western Blot: Analyze cell lysates for the phosphorylation of STING, TBK1, and IRF3.

-

qRT-PCR: Measure the mRNA levels of interferon-stimulated genes (ISGs) such as IFNB1, CXCL10, and ISG15.

-

ELISA: Quantify the secretion of Type I interferons into the cell culture supernatant.

-

Conclusion

This compound is a fundamentally important molecule in both bacterial physiology and host-pathogen interactions. A thorough understanding of its synthesis, signaling pathways, and biological functions is paramount for researchers in microbiology, immunology, and drug development. The experimental protocols and foundational knowledge presented in this technical guide provide a solid framework for future investigations into this versatile second messenger. As research continues to unravel the complexities of c-di-AMP signaling, it holds the promise of yielding novel therapeutic strategies against infectious diseases and for modulating the immune system.

References

- 1. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Highly efficient enzymatic preparation of c-di-AMP using the diadenylate cyclase DisA from Bacillus thuringiensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of c-di-AMP-Binding Proteins Using Magnetic Beads | Springer Nature Experiments [experiments.springernature.com]

- 6. Differential Radial Capillary Action of Ligand Assay (DRaCALA) for High-Throughput Detection of Protein–Metabolite Interactions in Bacteria | Springer Nature Experiments [experiments.springernature.com]

- 7. Identifying the Binding Proteins of Small Ligands with the Differential Radial Capillary Action of Ligand Assay (DRaCALA) [jove.com]

- 8. rndsystems.com [rndsystems.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to Cyclic di-AMP Disodium: Properties, Signaling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental chemical and physical properties of cyclic di-AMP (c-di-AMP) disodium salt. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development who are working with this critical bacterial second messenger and potent stimulator of the innate immune system. This document includes key data on its properties, detailed signaling pathways, and practical experimental protocols.

Core Chemical and Physical Properties

Cyclic di-AMP disodium is a key signaling molecule found in many bacteria and archaea. In recent years, it has garnered significant interest due to its role as a potent agonist of the stimulator of interferon genes (STING) pathway in mammalian cells, making it a promising candidate for vaccine adjuvants and cancer immunotherapies.[1][2] Understanding its basic properties is crucial for its effective use in research and development.

General Properties

| Property | Value | References |

| Synonyms | c-di-AMP disodium salt, Cyclic diadenylate disodium, 3',5'-Cyclic diadenylic acid disodium salt | [3][4] |

| Appearance | White to off-white crystalline solid | [1] |

| Purity | Typically ≥95% or ≥98% (as determined by HPLC) | [][6] |

| Storage | Store at -20°C | [2][6] |

| Stability | Stable for at least one year when stored as a lyophilized powder at -20°C. Reconstituted solutions are stable for up to 6 months at -20°C. Avoid repeated freeze-thaw cycles. | [2][7] |

Chemical and Physical Data

| Parameter | Value | References |

| Molecular Formula | C₂₀H₂₂N₁₀Na₂O₁₂P₂ | [1][3][4] |

| Molecular Weight | 702.38 g/mol | [3] |

| CAS Number | 2734909-87-4 | [1][3][4] |

| Solubility | Soluble in water. Specific solubilities reported include 1 mg/mL, ≥ 16 mM, and up to 20 mM. The disodium salt form offers enhanced water solubility and stability compared to the free acid. | [2][4][6] |

| UV Absorbance (λmax) | 205 nm, 260 nm | [4] |

| Infrared Spectroscopy | A patent for crystalline this compound salt reports characteristic peaks at or near 3119, 1604, 1220, and 1073 cm⁻¹. | [8] |

Signaling Pathways Involving c-di-AMP

Cyclic di-AMP is a central signaling molecule that regulates a wide array of physiological processes in bacteria, including cell wall homeostasis, potassium transport, and virulence.[9][10][11] In mammals, it is recognized as a pathogen-associated molecular pattern (PAMP) that activates the innate immune system.

Bacterial Signaling

In bacteria, c-di-AMP is synthesized from two molecules of ATP by diadenylate cyclase (DAC) enzymes.[10][12] Its intracellular levels are controlled by the activity of phosphodiesterases (PDEs) that degrade it.[10][12] c-di-AMP exerts its regulatory effects by binding to a variety of protein and RNA receptors.

Eukaryotic STING Pathway Activation

In eukaryotic cells, c-di-AMP produced by invading bacteria is detected in the cytoplasm. It can directly bind to the STING protein located on the endoplasmic reticulum.[9] This binding event triggers a conformational change in STING, leading to its activation and translocation to the Golgi apparatus. Activated STING then recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates the transcription factor interferon regulatory factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to an antiviral and anti-bacterial state.[1][9]

Experimental Protocols

This section provides detailed methodologies for common experiments involving this compound.

Preparation of a Standard Stock Solution

Objective: To prepare a sterile, aqueous stock solution of this compound for use in cell culture or in vitro assays.

Materials:

-

This compound salt (lyophilized powder)

-

Endotoxin-free, sterile physiological water or a suitable buffer (e.g., PBS)

-

Sterile microcentrifuge tubes

-

Sterile 0.22 µm syringe filter

Procedure:

-

Calculation: Determine the required volume of solvent to add to the lyophilized powder to achieve the desired stock concentration. For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 702.38 g/mol ):

-

Moles = 0.001 g / 702.38 g/mol = 1.424 x 10⁻⁶ mol

-

Volume = 1.424 x 10⁻⁶ mol / 0.010 mol/L = 1.424 x 10⁻⁴ L = 142.4 µL

-

-

Reconstitution: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. Aseptically add the calculated volume of sterile, endotoxin-free water or buffer to the vial.[7]

-

Dissolution: Gently vortex or pipette the solution up and down to ensure complete dissolution.[7] The solution should be clear and colorless.

-

Sterilization (Optional but Recommended for Cell-Based Assays): If the intended use is in cell culture, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

-

Aliquoting and Storage: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Quantification of c-di-AMP Synthase Activity via HPLC

Objective: To quantify the enzymatic synthesis of c-di-AMP from ATP by a diadenylate cyclase (e.g., DisA) using High-Performance Liquid Chromatography (HPLC). This protocol is adapted from methodologies used for studying Mycobacterium smegmatis DisA.[13][14][15]

Materials:

-

Purified diadenylate cyclase enzyme

-

ATP solution (e.g., 0.5 mM)

-

MgCl₂ solution (e.g., 5 mM)

-

Reaction Buffer (Buffer C): 50 mM Tris-HCl (pH 9.4), 300 mM NaCl[14][15]

-

Stop Solution: 10 mM EDTA

-

HPLC system with a reverse-phase C18 column

-

HPLC Buffer D: 100 mM KH₂PO₄, 4 mM tetrabutylammonium hydrogen sulfate, pH 5.9[14][15]

-

HPLC Buffer E: 75% (v/v) Buffer D, 25% (v/v) Methanol[14][15]

Procedure:

-

Enzyme Reaction Setup:

-

In a microcentrifuge tube, prepare a 50 µL reaction mixture containing:

-

1 µM purified diadenylate cyclase

-

0.5 mM ATP

-

5 mM MgCl₂

-

Reaction Buffer (Buffer C) to a final volume of 50 µL

-

-

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 4 hours). The optimal time may vary depending on the enzyme's activity.[14][15]

-

Reaction Termination: Stop the reaction by adding the stop solution (10 mM EDTA).[14]

-

Sample Preparation: Centrifuge the reaction sample at high speed (e.g., 1,530 x g) for 30 minutes at 4°C to pellet any precipitate.[13][14] Collect the supernatant for analysis.

-

HPLC Analysis:

-

Equilibrate the C18 column with the starting mobile phase conditions.

-

Inject 20 µL of the supernatant into the HPLC system.

-

Separate the nucleotides using a suitable gradient of Buffer D and Buffer E.

-

Monitor the elution profile by measuring absorbance at 259 nm or 260 nm.

-

ATP and c-di-AMP will have distinct retention times (e.g., in one reported method, ATP elutes at ~17.4 min and c-di-AMP at ~23.7 min).[15]

-

-

Quantification: Create a standard curve by injecting known concentrations of a this compound standard. Calculate the amount of c-di-AMP produced in the enzymatic reaction by comparing the peak area to the standard curve.

Identification of c-di-AMP Binding Proteins via Pull-Down Assay

Objective: To identify proteins from a cell lysate that bind to c-di-AMP using a biotinylated analog of the nucleotide and magnetic beads.[16]

Materials:

-

Biotinylated c-di-AMP

-

Streptavidin-coated magnetic beads

-

Cell lysate (prepared in a suitable lysis buffer)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE loading buffer)

-

Magnetic rack

Procedure:

-

Bead Preparation:

-

Resuspend the streptavidin-coated magnetic beads in wash buffer.

-

Place the tube on a magnetic rack to capture the beads and discard the supernatant.

-

Repeat the wash step two more times.

-

-

Coupling of Biotinylated c-di-AMP:

-

Incubate the washed beads with a solution of biotinylated c-di-AMP for a specified time (e.g., 1 hour) at room temperature with gentle rotation to allow for binding.

-

Wash the beads three times with wash buffer to remove any unbound biotinylated c-di-AMP.

-

-

Protein Binding (Pull-Down):

-

Add the prepared cell lysate to the beads coupled with biotinylated c-di-AMP.

-

Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow proteins to bind.

-

As a negative control, use beads without c-di-AMP or beads with a non-biotinylated competitor.

-

-

Washing:

-

Place the tube on the magnetic rack and discard the supernatant (unbound proteins).

-

Wash the beads extensively (e.g., 3-5 times) with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Add SDS-PAGE loading buffer to the beads and heat at 95°C for 5-10 minutes to elute the bound proteins.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the proteins by Coomassie blue or silver staining.

-

Excise the protein bands of interest and identify them using mass spectrometry.

-

This guide provides a foundational understanding of this compound for its application in research and development. For specific experimental applications, further optimization of these protocols may be necessary.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cyclic di-AMP (sodium salt) - Cayman Chemical [bioscience.co.uk]

- 4. caymanchem.com [caymanchem.com]

- 6. c-di-AMP sodium salt 98 (HPLC) CAS 54447-84-6 [sigmaaldrich.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. data.epo.org [data.epo.org]

- 9. Cyclic di-AMP - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 13. researchgate.net [researchgate.net]

- 14. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis [bio-protocol.org]

- 15. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of c-di-AMP-Binding Proteins Using Magnetic Beads | Springer Nature Experiments [experiments.springernature.com]

The Core of Control: An In-depth Technical Guide to the c-di-AMP Signaling Pathway in Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical second messenger in many Gram-positive bacteria, playing a central role in regulating essential physiological processes.[1][2] Its significance is underscored by its essentiality for the viability of numerous pathogenic species, making the c-di-AMP signaling pathway a promising target for novel antimicrobial drug development.[3][4] This technical guide provides a comprehensive overview of the core components of this pathway, quantitative data on molecular interactions, detailed experimental protocols for its study, and visualizations of the key signaling cascades.

The c-di-AMP Signaling Cascade: Synthesis, Degradation, and Regulation

The intracellular concentration of c-di-AMP is meticulously controlled by the coordinated action of two enzyme families: diadenylate cyclases (DACs) that synthesize c-di-AMP from two molecules of ATP, and phosphodiesterases (PDEs) that degrade it.[1][4]

Synthesis of c-di-AMP:

Diadenylate cyclases are responsible for the condensation of two ATP molecules to form c-di-AMP.[2] In Gram-positive bacteria, the most prominent DAC is CdaA (also known as DacA), which is essential for the growth of many species, including Staphylococcus aureus and Listeria monocytogenes.[3] Some bacteria, like Bacillus subtilis, possess additional DACs such as DisA and CdaS, which are involved in DNA integrity surveillance and sporulation, respectively.[5][6]

Degradation of c-di-AMP:

Phosphodiesterases hydrolyze c-di-AMP to linear 5'-phosphoadenylyl-adenosine (pApA) or directly to two molecules of AMP.[1] Two main families of c-di-AMP-specific PDEs have been identified in Gram-positive bacteria: GdpP and PgpH.[7] The activity of these enzymes is crucial for preventing the toxic accumulation of c-di-AMP.[5]

References

- 1. Identification of c-di-AMP-Binding Proteins Using Magnetic Beads | Springer Nature Experiments [experiments.springernature.com]

- 2. Identification of c-di-AMP-Binding Proteins Using Magnetic Beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of c-di-AMP Disodium as a STING Agonist

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cyclic di-adenosine monophosphate (c-di-AMP), a bacterial second messenger, is a potent activator of the innate immune system through its direct agonism of the Stimulator of Interferon Genes (STING) protein.[1][2][3][4] This guide provides a detailed technical overview of the molecular mechanism by which c-di-AMP disodium binds to and activates the STING pathway. It covers the initial binding event, subsequent conformational changes, downstream signaling cascades involving TBK1 and IRF3, and the ultimate induction of type I interferons and other pro-inflammatory cytokines. This document includes quantitative binding and activation data, detailed experimental protocols for key assays, and visual diagrams of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and drug development applications.

The c-di-AMP-STING Signaling Axis: A Step-by-Step Mechanism

The activation of STING by c-di-AMP is a multi-step process that translates the detection of a microbial molecular pattern into a robust innate immune response. STING is a transmembrane protein primarily localized to the endoplasmic reticulum (ER) that functions as a central hub in response to cytosolic nucleic acids.[5][6]

Ligand Binding to the STING Dimer

In its inactive state, STING exists as a dimer on the ER membrane. The cytosolic C-terminal domain (CTD) of the STING dimer forms a "V-shaped" ligand-binding domain (LBD).[7] c-di-AMP, a cyclic dinucleotide, directly binds within a pocket at this dimer interface.[8][9] The binding interaction is specific, discriminating against other types of nucleotides, although the affinity of c-di-AMP is generally lower than that of the endogenous mammalian STING ligand 2'3'-cGAMP.[8][10]

Conformational Rearrangement and Oligomerization

The binding of c-di-AMP induces a significant conformational change in the STING dimer.[11] This involves a closure of the ligand-binding domain "lid" over the bound c-di-AMP molecule and a large-scale rotation (approximately 180°) of the entire LBD relative to the N-terminal transmembrane domains.[12] This structural rearrangement exposes new surfaces on the sides of the STING dimer, promoting higher-order oligomerization into tetramers and even larger complexes.[12][13]

Translocation from the ER to the Golgi Apparatus

This ligand-induced oligomerization is a critical signal for STING to translocate from the ER, through the ER-Golgi intermediate compartment (ERGIC), to the Golgi apparatus.[11][12] This trafficking event concentrates the activated STING oligomers into perinuclear punctate structures and is essential for the recruitment and activation of downstream signaling components.[12][14][15]

Recruitment and Activation of TBK1

Within the Golgi compartments, the activated STING oligomers serve as a scaffold to recruit the serine/threonine kinase TANK-binding kinase 1 (TBK1).[16][17] The C-terminal tail (CTT) of STING is crucial for this interaction.[8][18] The close proximity of TBK1 molecules on the STING scaffold facilitates their trans-autophosphorylation and activation.

Phosphorylation of IRF3 and Activation of NF-κB

Once activated, TBK1 phosphorylates key downstream targets. Primarily, TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[16][17][19] STING acts as a crucial scaffold, bringing both TBK1 and IRF3 into close proximity to ensure efficient and specific phosphorylation.[18][19] In parallel, the STING-TBK1 complex can also lead to the activation of the IKK complex, which in turn activates the transcription factor Nuclear Factor-κB (NF-κB).[20][21]

Nuclear Translocation and Gene Induction

Phosphorylated IRF3 forms a dimer, which then translocates from the cytoplasm into the nucleus.[16] Similarly, activated NF-κB also moves into the nucleus. These transcription factors work synergistically to bind to the promoters of target genes, driving the expression of type I interferons (IFN-α, IFN-β) and a suite of other pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6.[20][21] This cytokine milieu orchestrates a broad anti-pathogen and anti-tumor immune response.

Quantitative Data: Binding Affinities and Activation Potency

The interaction between cyclic dinucleotides and STING can be quantified to compare the potency of different agonists. The data below is compiled from various studies, primarily focusing on human STING.

| Ligand | Parameter | Value | Species | Reference(s) |

| c-di-GMP | Binding Affinity (Kd) | 1.21 µM | Not Specified | [22] |

| c-di-GMP | Binding Affinity (Kd) | ~2.4 - 5 µM | Human | [7] |

| c-di-GMP | Binding Affinity (Kd) | ~4.4 µM | Human | [23] |

| c-di-AMP | Binding Affinity (Kd) | Lower affinity than c-di-GMP | Not Specified | [8] |

| 2'3'-cGAMP | Binding Affinity (Kd) | ~4 nM | Not Specified | [22] |

| c-di-GMP | IFN-β Induction (EC50) | >500 nM | Not Specified | [22] |

| 2'3'-cGAMP | IFN-β Induction (EC50) | ~15 - 42 nM | Not Specified | [22] |

Table 1: Comparative quantitative data for STING ligands.

Key Experimental Protocols

The following protocols describe common methods used to characterize the activity of c-di-AMP as a STING agonist.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

-

Principle: A solution of the ligand (e.g., c-di-AMP) is titrated into a solution containing the protein (e.g., purified STING C-terminal domain) in the sample cell of a microcalorimeter. The heat changes upon each injection are measured relative to a reference cell.

-

Methodology:

-

Express and purify the human STING C-terminal domain (e.g., residues 155-341 or 149-341) using recombinant protein expression systems.[7]

-

Dialyze the purified protein and dissolve the c-di-AMP ligand in the identical buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl) to minimize heats of dilution.

-

Load the STING protein solution (e.g., 50 µM) into the sample cell of the calorimeter.[23]

-

Load the c-di-AMP solution (e.g., 500 µM) into the injection syringe.[23]

-

Perform a series of small, sequential injections of c-di-AMP into the STING solution at a constant temperature (e.g., 25°C).

-

Integrate the heat change data for each injection and plot it against the molar ratio of ligand to protein.

-

Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to calculate the Kd, ΔH, and stoichiometry.[7][23]

-

Western Blotting for Pathway Activation

Western blotting is used to detect the phosphorylation of key signaling proteins, which is a hallmark of STING pathway activation.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated forms of STING, TBK1, and IRF3.

-

Methodology:

-

Culture cells of interest (e.g., bone marrow-derived dendritic cells, HEK293T cells expressing STING) and treat with c-di-AMP (e.g., 20 µg/ml) or a control for various time points.[24]

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein lysate by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).

-

Incubate the membrane with primary antibodies specific for p-STING, p-TBK1, p-IRF3, or total protein controls overnight at 4°C.[12]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

IFN-β Promoter Reporter Assay

This assay measures the transcriptional activity induced by the STING pathway.

-

Principle: Cells are transfected with a plasmid containing the firefly luciferase gene under the control of an interferon-sensitive response element (ISRE). Activation of the STING pathway leads to IRF3-mediated transcription, resulting in luciferase expression, which is quantified by measuring light output.

-

Methodology:

-

Co-transfect HEK293T cells with an expression plasmid for human STING, an ISRE-luciferase reporter plasmid, and a constitutively expressed Renilla luciferase plasmid (for normalization).[15]

-

After 24 hours, treat the cells with varying concentrations of c-di-AMP.

-

After a defined incubation period (e.g., 18-24 hours), lyse the cells using the manufacturer's passive lysis buffer.

-

Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the ISRE-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The results are typically expressed as fold induction over untreated controls.[12]

-

Visualizations: Pathways and Workflows

c-di-AMP STING Signaling Pathway

Caption: c-di-AMP induced STING signaling cascade.

Experimental Workflow: Western Blot for Protein Phosphorylation

Caption: Workflow for detecting STING pathway activation.

Logical Relationship: From Ligand Binding to Activation

Caption: Core sequence of events in STING activation.

Conclusion and Future Directions

This compound is a direct and effective agonist of the STING pathway, initiating a potent type I interferon response. The mechanism proceeds through a well-defined series of molecular events: direct binding to the STING dimer, induction of a profound conformational change that drives oligomerization and translocation, and the formation of a signaling scaffold in the Golgi for the activation of TBK1 and subsequent phosphorylation of IRF3. The parallel activation of NF-κB further amplifies the pro-inflammatory signal. A thorough understanding of this mechanism, supported by quantitative data and robust experimental protocols, is critical for researchers in immunology and for professionals developing novel STING-targeting adjuvants, vaccine formulations, and cancer immunotherapies. Future research will likely focus on developing c-di-AMP analogs with enhanced stability, improved delivery, and fine-tuned activation profiles for greater therapeutic efficacy.

References

- 1. Frontiers | The role of bacterial cyclic di-adenosine monophosphate in the host immune response [frontiersin.org]

- 2. The role of bacterial cyclic di-adenosine monophosphate in the host immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Advances in Research on the Role of Bacterial c-di-AMP in Host Immunity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. Impact of STING Inflammatory Signaling during Intracellular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of STING bound to c-di-GMP Reveals the Mechanism of Cyclic Dinucleotide Recognition by the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclic di-GMP Sensing via the Innate Immune Signaling Protein STING - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP–AMP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]

- 14. STING-Dependent Recognition of Cyclic di-AMP Mediates Type I Interferon Responses during Chlamydia trachomatis Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. researchgate.net [researchgate.net]

- 17. STING Specifies IRF3 Phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 18. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 20. pnas.org [pnas.org]

- 21. STING Signaling Drives Production of Innate Cytokines, Generation of CD8+ T Cells and Enhanced Protection Against Trypanosoma cruzi Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Structural and Functional Analysis of STING Sheds New Light on Cyclic di-GMP Mediated Immune Signaling Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 24. STING agonist formulated cancer vaccines can cure established tumors resistant to PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Production of Cyclic di-AMP in Bacterial Species: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical second messenger in numerous bacterial species, playing a central role in signal transduction pathways that govern essential physiological processes. Its discovery has unveiled a new layer of regulatory complexity in bacteria and presented novel opportunities for antimicrobial drug development. This technical guide provides an in-depth overview of the endogenous production of c-di-AMP, its regulatory mechanisms, and its physiological significance. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital signaling molecule. The guide details the enzymatic machinery responsible for c-di-AMP synthesis and degradation, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the core signaling pathways.

Introduction

Cyclic di-AMP is a key signaling molecule utilized by a wide range of bacteria, particularly Gram-positive species, to regulate a variety of cellular processes.[1][2] Unlike some other second messengers, c-di-AMP is essential for the viability of many bacteria under normal growth conditions, making its metabolic pathway an attractive target for novel antimicrobial agents.[1][2] This nucleotide second messenger is involved in critical functions such as maintaining cell wall homeostasis, regulating potassium transport, ensuring DNA integrity, and controlling biofilm formation and virulence.[1][3][4] The intracellular concentration of c-di-AMP is tightly controlled by the coordinated activities of synthesizing enzymes, diadenylate cyclases (DACs), and degrading enzymes, phosphodiesterases (PDEs).[1][5] Dysregulation of c-di-AMP levels, either through excessive accumulation or depletion, can be detrimental or even lethal to the bacterial cell.[6][7] This guide will delve into the core aspects of c-di-AMP metabolism and signaling.

The Enzymatic Machinery of c-di-AMP Homeostasis

The cellular pool of c-di-AMP is dynamically regulated by the opposing activities of diadenylate cyclases and phosphodiesterases.

Synthesis of c-di-AMP: Diadenylate Cyclases (DACs)

Diadenylate cyclases catalyze the condensation of two ATP molecules to produce c-di-AMP.[2][6][8] Several classes of DACs have been identified in bacteria, with the most common being CdaA and DisA.[6]

-

CdaA (DacA): This is the most widespread class of DAC and is the sole diadenylate cyclase in many pathogenic Firmicutes, including Staphylococcus aureus and Listeria monocytogenes.[9][10][11] CdaA is typically a membrane-anchored protein.[10]

-

DisA: This enzyme is involved in monitoring DNA integrity and its activity can be influenced by the presence of DNA secondary structures.[9]

-

CdaS: This DAC is primarily involved in processes like sporulation.[10]

Bacillus subtilis is a notable example of a bacterium that possesses three distinct diadenylate cyclases: CdaA, DisA, and the sporulation-specific CdaS.[3][7]

Degradation of c-di-AMP: Phosphodiesterases (PDEs)

Phosphodiesterases hydrolyze c-di-AMP to either 5'-phosphoadenylyl-adenosine (pApA) or directly to two molecules of AMP.[8] The primary classes of c-di-AMP-specific PDEs include:

-

GdpP: A membrane-associated PDE that contains a DHH/DHHA1 domain and is a key regulator of c-di-AMP levels.[12]

-

Pde2: A cytoplasmic PDE that preferentially hydrolyzes pApA to AMP, thereby indirectly influencing c-di-AMP levels by controlling the concentration of the GdpP inhibitor, pApA.[13]

-

PgpH: Another class of PDE involved in c-di-AMP degradation.[13]

Quantitative Insights into c-di-AMP Signaling

The precise intracellular concentration of c-di-AMP is crucial for proper cellular function. Below are tables summarizing available quantitative data on c-di-AMP levels and enzyme kinetics.

Table 1: Intracellular Concentrations of c-di-AMP in Various Bacterial Species

| Bacterial Species | Condition | c-di-AMP Concentration (µM) | Reference |

| Bacillus subtilis | High K+ | 1.7 - 5.1 | [14][15] |

| Staphylococcus aureus | Wild-type | 2.1 - 2.8 | [12] |

| Staphylococcus aureus | ΔgdpP mutant | 31.5 - 42.9 | [12] |

| Mycoplasma pneumoniae | Not specified | 0.49 - 0.96 | [14] |

| Synechococcus elongatus | Not specified | 18.8 | [14] |

Table 2: Kinetic Parameters of c-di-AMP Metabolizing Enzymes

| Enzyme | Bacterial Species | Substrate | Km (µM) | kcat (s-1) | K1/2 (µM) | Reference |

| KhtTU (activated by c-di-AMP) | Bacillus subtilis | K+ | - | - | ~40 (at pH 7.5) | [15] |

| KhtTU (activated by c-di-AMP) | Bacillus subtilis | K+ | - | - | 0.70 (at pH 8.5) | [15] |

Experimental Protocols

The study of c-di-AMP requires robust methodologies for its extraction, quantification, and the characterization of its metabolizing enzymes.

Extraction of c-di-AMP from Bacterial Cells

This protocol is adapted from methods for cyclic dinucleotide extraction.[16][17][18]

-

Cell Harvesting: Grow bacterial cells to the desired growth phase. Rapidly harvest the cells by centrifugation. It is crucial to proceed directly with the extraction without delay to prevent alterations in c-di-AMP levels.[16]

-

Washing: Wash the cell pellet with an appropriate buffer, such as ice-cold phosphate-buffered saline (PBS).

-

Lysis and Extraction: Resuspend the cell pellet in a small volume of ice-cold PBS and incubate at 100°C for 5 minutes.[16][18]

-

Ethanol Precipitation: Add ice-cold ethanol to a final concentration of 65% and vortex.[16][18]

-

Centrifugation: Centrifuge at high speed (e.g., 16,000 x g) for 2 minutes at 4°C. The supernatant contains the extracted c-di-AMP.[16][18]

-

Repeat Extraction: Repeat the extraction process on the cell pellet twice more to ensure complete recovery.[16][18]

-

Drying: Pool the supernatants and dry them using a vacuum concentrator.[16] The resulting pellet can be stored at -80°C.

Quantification of c-di-AMP by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of c-di-AMP.[19][20][21]

-

Sample Preparation: Resuspend the dried nucleotide extracts in an appropriate mobile phase, such as 10 mM tributylamine and 15 mM acetic acid in 97:3 water:methanol.[20]

-

Chromatography:

-

Column: Use a reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size).[20]

-

Mobile Phase A: 10 mM tributylamine + 15 mM acetic acid in 97:3 water:methanol.[20]

-

Mobile Phase B: Methanol.

-

Gradient: Develop a suitable gradient for the separation of c-di-AMP from other nucleotides.

-

-

Mass Spectrometry:

-

Ionization Mode: Use positive or negative ion mode electrospray ionization (ESI).

-

Detection: Employ multiple reaction monitoring (MRM) for high selectivity and sensitivity. The specific precursor and product ion transitions for c-di-AMP will need to be determined on the specific mass spectrometer being used.

-

-

Quantification: Generate a standard curve using known concentrations of a c-di-AMP standard.[20] Normalize the quantified c-di-AMP levels to total cellular protein or cell number.

Diadenylate Cyclase (DAC) Activity Assay (TLC-based)

This protocol is based on the use of radiolabeled ATP.[6]

-

Reaction Setup: In a final volume of 20 µl, combine the purified DAC enzyme, reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5), and ATP. Include a small amount of [α-³²P]ATP as a tracer.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding EDTA to a final concentration of 0.5 M.[6]

-

Thin-Layer Chromatography (TLC):

-

Plate: Use a polyethyleneimine (PEI) cellulose TLC plate.

-

Spotting: Spot a small volume (e.g., 2-5 µl) of the reaction mixture onto the TLC plate.

-

Developing Solvent: Develop the chromatogram using an appropriate solvent system (e.g., 1.5 M KH₂PO₄, pH 3.5).

-

-

Detection: Expose the TLC plate to a phosphor screen and visualize the separated [α-³²P]ATP and [α-³²P]c-di-AMP using a phosphorimager.

-

Quantification: Quantify the intensity of the spots corresponding to ATP and c-di-AMP to determine the percentage of substrate conversion.

c-di-AMP Phosphodiesterase (PDE) Activity Assay (HPLC-based)

This protocol outlines a non-radioactive method for measuring PDE activity.[21][22]

-

Reaction Setup: In a reaction mixture, combine the purified PDE enzyme, reaction buffer (e.g., 100 mM Tris pH 7.5, 100 mM NaCl, 10 mM MnCl₂), and a known concentration of c-di-AMP.[21]

-

Incubation: Incubate the reaction at 37°C for a specified time.

-

Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 10 minutes).[21]

-

Centrifugation: Centrifuge the reaction mixture to pellet the denatured protein.

-

HPLC Analysis:

-

Injection: Inject the supernatant onto a reverse-phase C18 HPLC column.

-

Detection: Monitor the elution of c-di-AMP and its degradation product (pApA or AMP) by UV absorbance at 254 nm.

-

Quantification: Determine the amount of substrate consumed and product formed by integrating the peak areas and comparing them to a standard curve.

-

c-di-AMP Signaling Pathways

c-di-AMP exerts its regulatory effects by binding to a variety of effector molecules, including proteins and riboswitches.

Regulation of Potassium Homeostasis in Bacillus subtilis

In B. subtilis, c-di-AMP is a master regulator of potassium homeostasis.[3][4][23][24] High intracellular potassium levels stimulate c-di-AMP synthesis.[5][15] The accumulated c-di-AMP then acts to reduce potassium uptake and increase potassium export through multiple mechanisms:

-

Inhibition of K+ uptake: c-di-AMP binds to and inhibits the activity of the potassium transporters KtrAB and KimA.[3][7] It also binds to a riboswitch in the mRNA of the genes encoding these transporters, leading to premature termination of transcription.[7]

-

Activation of K+ export: c-di-AMP binds to and activates the potassium exporters KhtTU and CpaA, promoting the efflux of excess potassium.[4][23]

This intricate regulatory network ensures that the intracellular potassium concentration is maintained within a narrow, optimal range.

Caption: c-di-AMP signaling in Bacillus subtilis potassium homeostasis.

c-di-AMP Signaling in Staphylococcus aureus

In S. aureus, c-di-AMP is synthesized by the essential diadenylate cyclase DacA and is primarily degraded by the phosphodiesterase GdpP.[8] High levels of c-di-AMP in S. aureus, often resulting from mutations in gdpP, are associated with increased resistance to β-lactam antibiotics.[12] c-di-AMP also plays a crucial role in controlling cell size and responding to cell envelope stress.[12] Effector proteins in S. aureus that bind c-di-AMP include those involved in potassium transport, highlighting a conserved function of this second messenger.

Caption: Overview of c-di-AMP metabolism and its roles in Staphylococcus aureus.

c-di-AMP Signaling as a Target for Drug Development

The essentiality of c-di-AMP in many pathogenic bacteria makes the enzymes involved in its synthesis and degradation attractive targets for the development of novel antibiotics.[1][2] Inhibitors of diadenylate cyclases, particularly CdaA, could lead to the depletion of c-di-AMP and subsequent bacterial cell death. Conversely, targeting the phosphodiesterases to cause an accumulation of c-di-AMP could also be a viable strategy, as high levels of this second messenger are often toxic.[7] The growing understanding of the structural and functional characteristics of these enzymes is paving the way for structure-based drug design and high-throughput screening for potent and specific inhibitors.

Conclusion

The endogenous production of c-di-AMP is a tightly regulated process that is fundamental to the survival and virulence of a broad range of bacteria. A deep understanding of the enzymes that govern its intracellular concentration, the signaling pathways it controls, and the methodologies to study it are crucial for both basic research and the development of new therapeutic interventions. This guide provides a foundational resource for professionals in the field, summarizing the current state of knowledge and offering practical guidance for future investigations into this fascinating and important second messenger. Further research into the kinetic properties of c-di-AMP metabolizing enzymes and the elucidation of additional signaling pathways will undoubtedly uncover new facets of bacterial physiology and present novel opportunities for combating infectious diseases.

References

- 1. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria [mdpi.com]

- 3. Essentiality of c-di-AMP in Bacillus subtilis: Bypassing mutations converge in potassium and glutamate homeostasis | PLOS Genetics [journals.plos.org]

- 4. pnas.org [pnas.org]

- 5. The Many Roles of the Bacterial Second Messenger Cyclic di-AMP in Adapting to Stress Cues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of Diadenylate Cyclase and c-di-AMP-phosphodiesterase Activities Using Thin-layer and Ion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. New Insights into the Cyclic Di-adenosine Monophosphate (c-di-AMP) Degradation Pathway and the Requirement of the Cyclic Dinucleotide for Acid Stress Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural and Biochemical Analysis of the Essential Diadenylate Cyclase CdaA from Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenotypes Associated with the Essential Diadenylate Cyclase CdaA and Its Potential Regulator CdaR in the Human Pathogen Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystal structures of the c-di-AMP–synthesizing enzyme CdaA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. c-di-AMP Is a New Second Messenger in Staphylococcus aureus with a Role in Controlling Cell Size and Envelope Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. c-di-AMP, a likely master regulator of bacterial K+ homeostasis machinery, activates a K+ exporter - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Extraction and Quantification of Cyclic Di-GMP from Pseudomonas aeruginosa [en.bio-protocol.org]

- 18. Extraction and Quantification of Cyclic Di-GMP from Pseudomonas aeruginosa [bio-protocol.org]

- 19. Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 21. Functional Analysis of a c-di-AMP-specific Phosphodiesterase MsPDE from Mycobacterium smegmatis [ijbs.com]

- 22. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. The many roles of cyclic di-AMP to control the physiology of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Architecture of a Key Bacterial Messenger: A Structural Analysis of c-di-AMP Disodium

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical second messenger in numerous bacteria, playing a pivotal role in a wide array of physiological processes, including cell wall homeostasis, potassium transport, and virulence. In eukaryotes, it is a potent activator of the innate immune system through the STING (Stimulator of Interferon Genes) pathway. This technical guide provides a comprehensive overview of the structural analysis of the disodium salt of c-di-AMP, offering detailed experimental protocols and quantitative data to aid researchers in their exploration of this multifaceted signaling molecule.

Physicochemical Properties of c-di-AMP Disodium Salt

The disodium salt of c-di-AMP is a stable, water-soluble form of the molecule, making it amenable to a variety of analytical techniques. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₂N₁₀Na₂O₁₂P₂ | [1] |

| Molecular Weight | 702.38 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water | [1] |

| UV Absorbance (λmax) | ~259 nm | [2] |

Methodologies for Structural Elucidation

The three-dimensional structure and molecular interactions of c-di-AMP are primarily investigated using a combination of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of c-di-AMP, often in complex with its protein or RNA targets. This technique has been instrumental in revealing the conformational plasticity of c-di-AMP and the specific interactions that govern its binding to diverse receptors.[3]

Experimental Protocol: Crystallization of a c-di-AMP-Protein Complex

This protocol provides a general framework for the co-crystallization of a target protein with c-di-AMP. Specific conditions will need to be optimized for each protein-ligand pair.

-

Protein Purification: The target protein is expressed and purified to homogeneity (>95% purity as determined by SDS-PAGE). The final purification step should ideally be size-exclusion chromatography in a buffer suitable for crystallization.

-

Complex Formation: The purified protein is concentrated to a suitable concentration (typically 5-10 mg/mL). This compound salt is added to the protein solution at a molar excess (e.g., 2 to 10-fold) to ensure saturation of the binding sites.[4] The mixture is incubated on ice for at least 30 minutes to allow for complex formation.

-

Crystallization Screening: The protein-c-di-AMP complex is subjected to high-throughput crystallization screening using commercial screens (e.g., Hampton Research, Qiagen). The hanging drop or sitting drop vapor diffusion method is commonly employed.[5]

-

Crystal Optimization: Conditions that yield initial microcrystals are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives.

-

Data Collection: Single crystals of sufficient size and quality are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[4][6]

-

Structure Determination and Refinement: The diffraction data are processed, and the structure is solved by molecular replacement using a homologous protein structure as a search model, if available. The c-di-AMP molecule is then built into the electron density map, and the entire complex is refined to produce the final atomic model.[7]

Table 1: Example Crystallization Conditions for c-di-AMP-Protein Complexes

| Protein | Ligand Concentration | Crystallization Condition | Resolution (Å) | PDB ID |

| DarA from B. subtilis | 2-fold molar excess of c-di-AMP | 10% poly-γ-glutamic acid polymer LM, 0.4 M sodium formate, 0.1 M imidazole HCl, pH 6.5 | 1.30 | [4] |

| CdaA from L. monocytogenes | Co-crystallization with ATP and Co²⁺ (c-di-AMP formed in situ) | Trigonal lattice with unit cell parameters of a = b = 121.90 Å, c = 141.59 Å | 2.0 - 2.8 | [6] |

| KtrCB from B. subtilis | 500 µM c-di-AMP, 500 µM ATP, 500 µM MgCl₂ | 100 mM Tris-HCl pH 8.5, 700 mM KCl, and 24% PEG 400 | - | [8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of c-di-AMP in solution, providing information that is complementary to the static picture from X-ray crystallography.

Experimental Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation:

-

Dissolve 5-25 mg of this compound salt in a deuterated solvent (e.g., D₂O) to a final volume of 0.5-0.7 mL.[9]

-

For studying protein-ligand interactions, a ¹⁵N-labeled protein sample is typically prepared at a concentration of 0.1-0.5 mM.[10]

-

The sample should be free of any particulate matter. If necessary, filter the sample through a 0.22 µm filter.[11]

-

-

NMR Experiments:

-

1D ¹H and ³¹P NMR: To confirm the identity and purity of the c-di-AMP sample.

-

2D NMR (COSY, TOCSY, HSQC, HMBC): To assign the proton, carbon, and phosphorus resonances of c-di-AMP.

-

NOESY/ROESY: To determine through-space proton-proton proximities, which are used to define the three-dimensional conformation of the molecule.

-

Chemical Shift Perturbation (CSP) Titrations: To identify the binding interface and determine the binding affinity of c-di-AMP to its target protein. This involves acquiring a series of 2D ¹H-¹⁵N HSQC spectra of the labeled protein upon titration with unlabeled c-di-AMP.

-

-

Data Analysis: NMR data is processed and analyzed using specialized software (e.g., MestreNova, TopSpin). Structural calculations are performed using programs like CYANA or XPLOR-NIH.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is an essential tool for the identification and quantification of c-di-AMP in complex biological samples.

Experimental Protocol: LC-MS/MS for c-di-AMP Quantification

This protocol is adapted from methods for quantifying cyclic dinucleotides in bacterial extracts.[12]

-

Sample Extraction:

-

Bacterial cell pellets are resuspended in an extraction buffer (e.g., a mixture of acetonitrile, methanol, and water).

-

Cells are lysed by bead beating or sonication.

-

The lysate is centrifuged to pellet cellular debris, and the supernatant containing the nucleotides is collected.

-

-

Liquid Chromatography:

-

Column: A reversed-phase C18 column is commonly used for separation.[13]

-

Mobile Phase A: 10 mM ammonium acetate in water.[14]

-

Mobile Phase B: Methanol.[14]

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the analytes.

-

Flow Rate: Typically in the range of 0.2-0.4 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification.[12] This involves selecting the precursor ion (the protonated molecule [M+H]⁺ of c-di-AMP) and monitoring specific fragment ions produced by collision-induced dissociation (CID).

-

Data Analysis: The concentration of c-di-AMP in the sample is determined by comparing the peak area of the specific MRM transition to a standard curve generated with known concentrations of this compound salt.

-

Table 2: Key Mass Spectrometry Parameters for c-di-AMP Analysis

| Parameter | Value | Reference |

| Precursor Ion (m/z) | 659.1 | |

| Fragment Ions (m/z) | 330.1, 136.1 | |

| Collision Energy | Optimized for specific instrument | [12] |

Signaling Pathways Involving c-di-AMP

c-di-AMP is a central signaling molecule in both bacteria and eukaryotes, regulating distinct pathways with profound physiological consequences.

Bacterial c-di-AMP Signaling

In bacteria, the intracellular concentration of c-di-AMP is tightly controlled by the activities of diadenylate cyclases (DACs) for its synthesis and phosphodiesterases (PDEs) for its degradation.[15] c-di-AMP exerts its regulatory effects by binding to a variety of effector proteins and riboswitches.[15]

Caption: Bacterial c-di-AMP synthesis, degradation, and signaling cascade.

Eukaryotic STING Pathway Activation

In eukaryotic cells, c-di-AMP, often introduced during bacterial infection, is a potent activator of the innate immune response via the STING pathway.[16] This leads to the production of type I interferons and other pro-inflammatory cytokines.

Caption: Activation of the STING pathway by c-di-AMP in eukaryotic cells.

Logical Workflow for Structural Analysis

The comprehensive structural analysis of c-di-AMP involves a logical progression of experiments, from initial characterization to detailed interaction studies.

Caption: A logical workflow for the structural analysis of c-di-AMP.

Conclusion

The structural analysis of this compound is fundamental to understanding its diverse biological roles and for the development of novel therapeutics targeting bacterial infections and modulating the host immune response. This guide provides a foundational framework of the key methodologies and signaling contexts for researchers in this dynamic field. The detailed protocols and structured data herein are intended to facilitate the design and execution of experiments aimed at further unraveling the complexities of c-di-AMP signaling.

References

- 1. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of Diadenylate Cyclase and c-di-AMP-phosphodiesterase Activities Using Thin-layer and Ion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclic di-AMP, a second messenger of primary importance: tertiary structures and binding mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification, Characterization, and Structure Analysis of the Cyclic di-AMP-binding PII-like Signal Transduction Protein DarA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 6. Crystal structures of the c-di-AMP–synthesizing enzyme CdaA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. nmr-bio.com [nmr-bio.com]

- 11. How to make an NMR sample [chem.ch.huji.ac.il]

- 12. Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (C-di-AMP) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. c-di-AMP: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cyclic di-AMP - Wikipedia [en.wikipedia.org]

The Role of c-di-AMP Disodium in Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic di-adenosine monophosphate (c-di-AMP) is a bacterial second messenger that plays a critical role in prokaryotic physiology, governing processes from cell wall homeostasis to virulence.[1] In recent years, c-di-AMP has emerged as a key pathogen-associated molecular pattern (PAMP) recognized by the host innate immune system. Its disodium salt form is a stable, water-soluble molecule frequently used in research. This technical guide provides an in-depth overview of the core mechanisms by which c-di-AMP disodium activates innate immunity, with a focus on the STING (Stimulator of Interferon Genes) pathway. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key processes to support researchers in this field.

Core Mechanism: Activation of the STING Pathway

The primary mechanism by which this compound elicits an innate immune response is through the direct activation of the STING pathway. STING is an endoplasmic reticulum (ER)-resident transmembrane protein that functions as a central hub for the detection of cyclic dinucleotides (CDNs) and cytosolic DNA.[2]

Upon entering the host cell cytoplasm, c-di-AMP binds directly to the C-terminal domain of STING dimers.[3][4] This binding event induces a significant conformational change in the STING protein, triggering its trafficking from the ER through the Golgi apparatus to per-nuclear endosomes.[3][5] This translocation is a critical step for the recruitment and activation of downstream signaling components.

The activated STING protein serves as a scaffold for the recruitment and activation of TANK-binding kinase 1 (TBK1).[1][3] TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[1][2]

Figure 1: c-di-AMP Mediated STING Signaling Pathway

Quantitative Data

The following tables summarize key quantitative data related to the interaction of cyclic dinucleotides with STING and the subsequent cellular responses. It is important to note that while direct high-affinity binding of c-di-AMP to STING is established, precise Kd values are not as extensively reported as for other cyclic dinucleotides like 2'3'-cGAMP.

| Ligand | Receptor | Binding Affinity (Kd) | Method |

| c-di-GMP | STING (C-terminal domain) | ~5 µM | Equilibrium Dialysis |

| c-di-GMP | STING | 2.4 ± 0.5 µM | Isothermal Titration Calorimetry (ITC)[4] |

| 2'3'-cGAMP | STING | ~4 nM | Isothermal Titration Calorimetry (ITC)[6] |

| c-di-AMP | STING | Lower affinity than c-di-GMP | Competition Assays[3][4] |

Table 1: Binding Affinities of Cyclic Dinucleotides to STING

| Ligand | Cell Type | Readout | EC50 |

| c-di-GMP | Not specified | IFN-β Induction | >500 nM[6] |

| 2'3'-cGAMP | Not specified | IFN-β Induction | ~20 nM[6] |

Table 2: Effective Concentrations for STING-Mediated Responses

| Stimulus | Cell Type | Cytokine | Concentration |

| Poly I:C (400 ng/mL) | A549 | IFN-β | 111.4 pg/mL |

| Poly I:C (200 ng/mL) | A549 | IFN-β | 33.7 pg/mL |

| CpG DNA | Mouse Dendritic Cells | IFN-α | >1000 pg/mL[7] |

| NDV Infection | Mouse Dendritic Cells | IFN-α | ~800 pg/mL[7] |

Table 3: Reference Cytokine Induction Levels in Response to Various Stimuli

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Protocol 1: In Vitro c-di-AMP Binding to STING (Competition Assay)

This protocol is adapted from competitive binding assays using radiolabeled ligands.

1. Materials:

-

Purified recombinant STING protein (C-terminal domain is sufficient)

-

Radiolabeled c-di-GMP (e.g., [32P]c-di-GMP)

-

Unlabeled this compound (as competitor)

-

Unlabeled c-di-GMP (as positive control)

-

Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.1% Triton X-100)

-

Nitrocellulose membrane

-

Scintillation fluid and counter

2. Method:

-

Prepare a reaction mixture containing a fixed concentration of purified STING protein and radiolabeled c-di-GMP in binding buffer.

-

Add increasing concentrations of unlabeled this compound to the reaction mixtures. Include a set of reactions with increasing concentrations of unlabeled c-di-GMP as a positive control for competition.

-

Incubate the reactions at room temperature for 30-60 minutes to allow binding to reach equilibrium.

-

Filter the reactions through a nitrocellulose membrane under vacuum. Proteins and bound ligands will be retained on the membrane.

-

Wash the membrane with cold binding buffer to remove unbound radiolabeled ligand.

-

Allow the membrane to air dry, then place it in a scintillation vial with scintillation fluid.

-

Quantify the amount of bound radiolabeled ligand using a scintillation counter.

-

Plot the percentage of bound radiolabeled c-di-GMP as a function of the concentration of unlabeled competitor (c-di-AMP or c-di-GMP). A decrease in signal with increasing competitor concentration indicates binding competition.

Protocol 2: STING Activation in HEK293T Cells (Reporter Gene Assay)

HEK293T cells are often used for these assays as they have low endogenous STING expression.

1. Materials:

-

HEK293T cells

-

Expression plasmids for human STING, an IFN-β promoter-driven firefly luciferase reporter, and a constitutively active Renilla luciferase control (for normalization).

-

This compound

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Digitonin for cell permeabilization (optional, for enhanced delivery of c-di-AMP)

-

Dual-luciferase reporter assay system

-

Luminometer

2. Method:

-

Day 1: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Day 2: Co-transfect the cells with the STING expression plasmid, the IFN-β-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Day 3: 24 hours post-transfection, stimulate the cells with varying concentrations of this compound. For enhanced delivery, cells can be permeabilized with a low concentration of digitonin during stimulation.

-

Incubate the cells for 18-24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. An increase in the normalized luciferase activity indicates activation of the IFN-β promoter and thus STING activation.

Protocol 3: Quantification of IFN-β Secretion by ELISA

This protocol describes the measurement of IFN-β in the supernatant of stimulated immune cells (e.g., dendritic cells or macrophages).

1. Materials:

-

Primary immune cells (e.g., bone marrow-derived dendritic cells) or a relevant cell line.

-

This compound

-

Cell culture medium

-

Human or mouse IFN-β ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (as provided in the kit or 1% BSA in PBS)

-

Microplate reader

2. Method:

-

Cell Stimulation: Plate the immune cells in a 96-well plate and stimulate with various concentrations of this compound for 24-48 hours. Include an unstimulated control.

-

Sample Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

-

ELISA Procedure (follow kit manufacturer's instructions, a general outline is provided): a. Coat a 96-well ELISA plate with the capture antibody overnight at 4°C. b. Wash the plate and block non-specific binding sites. c. Add standards and samples (supernatants) to the wells and incubate. d. Wash the plate and add the biotinylated detection antibody. Incubate. e. Wash the plate and add streptavidin-HRP. Incubate. f. Wash the plate and add the TMB substrate. Incubate in the dark until color develops. g. Stop the reaction with the stop solution.

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of IFN-β in the samples.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the immunostimulatory properties of this compound.

Figure 2: Experimental Workflow for c-di-AMP Activity

Conclusion

This compound is a potent activator of the innate immune system through its direct interaction with the STING pathway. This technical guide provides a foundational understanding of the molecular mechanisms, relevant quantitative data, and detailed experimental protocols for researchers and drug development professionals. The provided visualizations of the signaling pathway and experimental workflow serve as valuable tools for conceptualizing and executing research in this exciting and rapidly evolving field. Further investigation into the therapeutic potential of c-di-AMP and other STING agonists holds great promise for the development of novel vaccines, adjuvants, and immunotherapies.

References

- 1. Fine-tuning Bacterial Cyclic di-AMP Production for Durable Antitumor Effects Through the Activation of the STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. STING is a direct innate immune sensor of cyclic-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclic di-GMP Sensing via the Innate Immune Signaling Protein STING - PMC [pmc.ncbi.nlm.nih.gov]

- 5. STING-Dependent Recognition of Cyclic di-AMP Mediates Type I Interferon Responses during Chlamydia trachomatis Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Type I Interferon Induction in Dendritic Cells Requires IRF-8 That Effects the Feedback Phase of Transcription - PMC [pmc.ncbi.nlm.nih.gov]